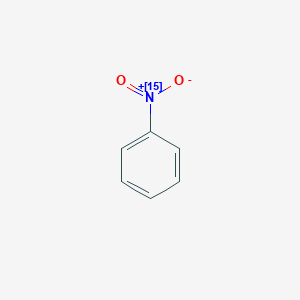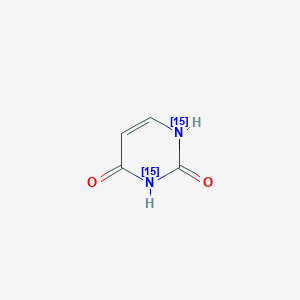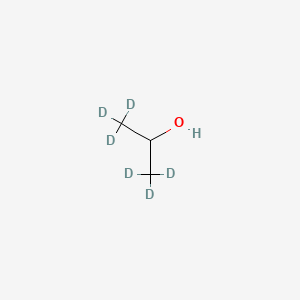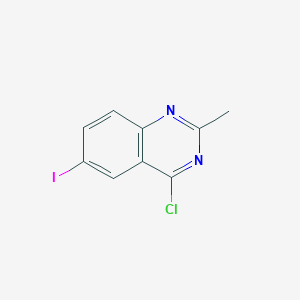
4-Chloro-6-iodo-2-methylquinazoline
Vue d'ensemble
Description
4-Chloro-6-iodo-2-methylquinazoline is a chemical compound with the molecular formula C9H6ClIN21. It falls under the class of quinazolines2. The molecular weight of this compound is 304.515 Da1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-Chloro-6-iodo-2-methylquinazoline. However, quinazoline derivatives are generally synthesized through condensation reactions3.Molecular Structure Analysis
The molecular structure of 4-Chloro-6-iodo-2-methylquinazoline consists of a quinazoline core, which is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring1.
Chemical Reactions Analysis
I couldn’t find specific chemical reactions involving 4-Chloro-6-iodo-2-methylquinazoline. However, quinazoline derivatives are known to undergo various chemical reactions, including N-arylation4.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-6-iodo-2-methylquinazoline include a molecular weight of 304.515 Da1. Unfortunately, specific information about its boiling point, melting point, and solubility is not available.Applications De Recherche Scientifique
Anticancer Potential
4-Chloro-6-iodo-2-methylquinazoline derivatives have shown promise in cancer research. A study highlighted the synthesis of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative, as an effective anticancer agent, inducing apoptosis with high potency and exhibiting excellent blood-brain barrier penetration (Sirisoma et al., 2009). Furthermore, another research discovered 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine as a potent apoptosis inducer with significant activity in human breast and prostate cancer mouse models (Sirisoma et al., 2008).
Synthesis and Reactivity
The synthesis process and reactivity of related quinazoline compounds have been a subject of interest. One study reported the synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin-4 (3H)-ones by direct halogenation, demonstrating simple operation and high yields (Sayyed et al., 2006). Additionally, the catalytic action of azolium salts on 4-chloroquinazolines was explored, showing efficient substitution reactions (Miyashita et al., 1992).
Biological and Pharmacological Studies
Various studies have synthesized and evaluated quinazoline derivatives for biological activities. For instance, certain 6-chloro substituted compounds displayed antimycobacterial activity (Kubicová et al., 2003). Another research synthesized novel 4(3H)-quinazolinone derivatives, showing potential as anti-inflammatory and analgesic agents (Farag et al., 2012).
Photophysical and Chemical Properties
The study of the photophysical properties of polycarbo-substituted quinazolines derived from 2-aryl-4-chloro-6-iodoquinazolines has provided insights into their intramolecular charge transfer properties (Mphahlele et al., 2015).
Antimicrobial Activity
Several quinazoline derivatives have been explored for their antimicrobial properties. A series of 2-(4-chlorophenyl)-6-iodoquinazoline carrying different moieties were prepared and showed marked activity against certain bacterial and fungal strains (S.M.Mosaad et al., 2004).
Safety And Hazards
The safety data sheet for 4-Chloro-6-iodo-2-methylquinazoline suggests that it should be used only for research and development under the supervision of a technically qualified individual5. It is advised to avoid ingestion, inhalation, and contact with skin or eyes6.
Orientations Futures
Quinazoline derivatives, including 4-Chloro-6-iodo-2-methylquinazoline, have potential in the field of medicinal chemistry due to their diverse pharmacological activities3. Future research may focus on exploring the specific structural features of these compounds to develop novel therapeutics4.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and resources.
Propriétés
IUPAC Name |
4-chloro-6-iodo-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClIN2/c1-5-12-8-3-2-6(11)4-7(8)9(10)13-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMWSRJHZYBEMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441877 | |
| Record name | 4-Chloro-6-iodo-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-iodo-2-methylquinazoline | |
CAS RN |
351426-06-7 | |
| Record name | 4-Chloro-6-iodo-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




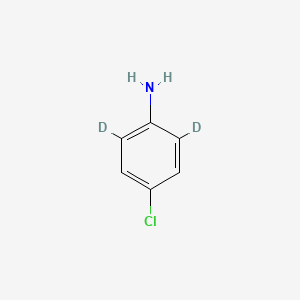
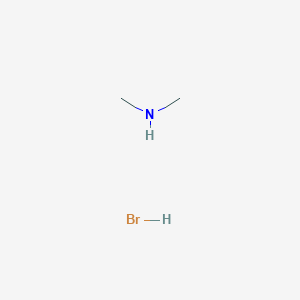
![7-Phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1365343.png)

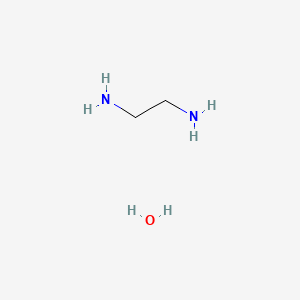

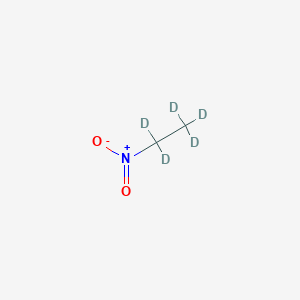

![Ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365356.png)
![Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365357.png)
